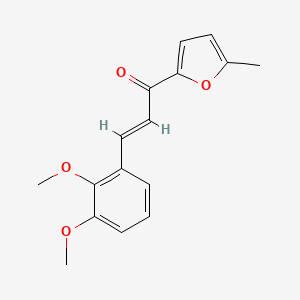![molecular formula C13H20Cl2N2O B6319865 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride CAS No. 1158328-72-3](/img/structure/B6319865.png)
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride typically involves the reaction of 4-(diethylamino)-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)11-6-7-12(10(3)8-11)15-13(17)9-14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWNBKEZIWULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319812.png)
![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319826.png)



![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6319857.png)

